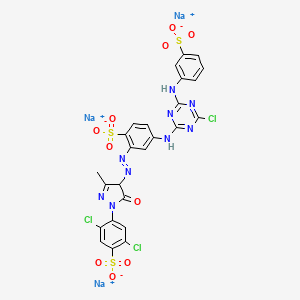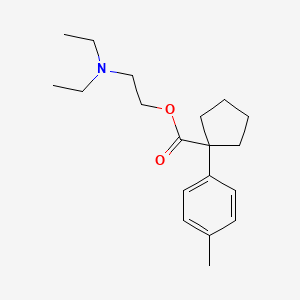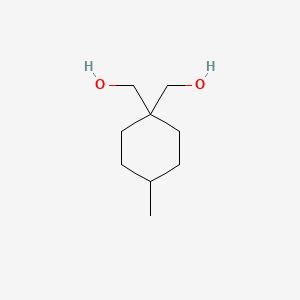
(4-Methylcyclohexane-1,1-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylcyclohexane-1,1-diyl)dimethanol is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclohexane, where two hydroxymethyl groups are attached to the 1,1-position of the 4-methylcyclohexane ring. This compound is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexane-1,1-diyl)dimethanol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol . The reaction conditions often include the use of a copper chromite catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar two-step hydrogenation process. The first step involves converting DMT to DMCD, and the second step involves further hydrogenation of DMCD to produce the diol . The choice of catalyst and reaction conditions can influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylcyclohexane-1,1-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(4-Methylcyclohexane-1,1-diyl)dimethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polyester resins and other polymeric materials.
Mecanismo De Acción
The mechanism of action of (4-Methylcyclohexane-1,1-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanedimethanol (CHDM): A similar diol with two hydroxymethyl groups attached to a cyclohexane ring.
1,4-Cyclohexanedimethanol: Another diol with hydroxymethyl groups at the 1,4-positions of the cyclohexane ring.
Uniqueness
(4-Methylcyclohexane-1,1-diyl)dimethanol is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and physical properties compared to other similar diols. This structural difference can affect its solubility, melting point, and interactions with other molecules.
Propiedades
Número CAS |
65172-49-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-2-4-9(6-10,7-11)5-3-8/h8,10-11H,2-7H2,1H3 |
Clave InChI |
CJKYGLPQXZFHBG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
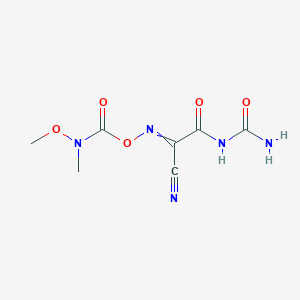
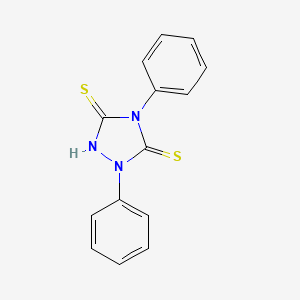
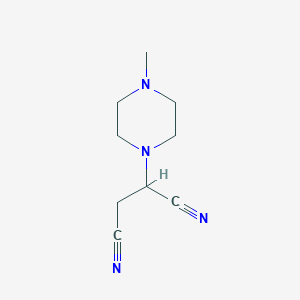

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
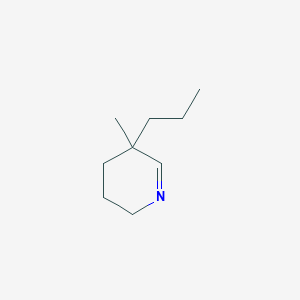

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)


